molecular formula C10H8OS2Se B12789744 5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione CAS No. 65456-33-9

5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione

Cat. No.: B12789744
CAS No.: 65456-33-9
M. Wt: 287.3 g/mol
InChI Key: ZQUQVECTIOQLRM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione is a heterocyclic compound that contains both sulfur and selenium atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione typically involves the reaction of 4-methoxyphenyl isothiocyanate with elemental selenium in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound to its corresponding selenol or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies.

Properties

CAS No.

65456-33-9

Molecular Formula

C10H8OS2Se

Molecular Weight

287.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-thiaselenole-2-thione

InChI

InChI=1S/C10H8OS2Se/c1-11-8-4-2-7(3-5-8)9-6-14-10(12)13-9/h2-6H,1H3

InChI Key

ZQUQVECTIOQLRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C[Se]C(=S)S2

Origin of Product

United States

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